7-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid
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Overview
Description
7-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative with a pyridine ring at the 2-position and a carboxylic acid group at the 4-position
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of 7-fluoroquinoline-4-carboxylic acid with pyridin-4-yl boronic acid using a palladium catalyst.
Direct Fluorination: Direct fluorination of 2-(pyridin-4-yl)quinoline-4-carboxylic acid using fluorinating agents like Selectfluor or xenon difluoride.
Heteroarylation: This involves the reaction of 7-fluoroquinoline-4-carboxylic acid with pyridin-4-yl halides under palladium-catalyzed conditions.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: Oxidation of the quinoline core can be achieved using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction of the carboxylic acid group can be performed using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can be carried out at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: HCl, SOCl2, NaOH
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives
Reduction: 7-Fluoro-2-(pyridin-4-yl)quinoline-4-ol
Substitution: Various substituted quinolines depending on the reagents used
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
7-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid
7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid
7-Fluoro-2-(pyridin-4-yl)quinoline-3-carboxylic acid
Uniqueness: Compared to its analogs, 7-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid has a distinct position of the fluorine atom and the carboxylic acid group, which can influence its reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
7-fluoro-2-pyridin-4-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-10-1-2-11-12(15(19)20)8-13(18-14(11)7-10)9-3-5-17-6-4-9/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYMMTYJSMXMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(C=C2C(=O)O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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